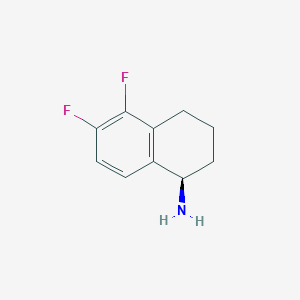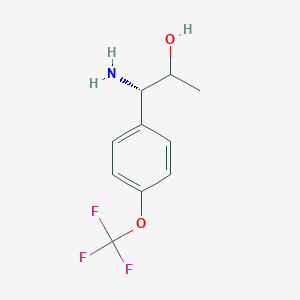
Kojic acid sodium salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kojic acid sodium salt hydrate, chemically known as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt hydrate, is a derivative of kojic acid. Kojic acid is a natural compound produced by several species of fungi, particularly Aspergillus oryzae, during the fermentation process of malting rice. This compound is widely recognized for its applications in the cosmetic industry as a skin-lightening agent due to its ability to inhibit melanin production .
準備方法
Synthetic Routes and Reaction Conditions: Kojic acid sodium salt hydrate can be synthesized through a chemo-enzymatic route starting from D-glucose. The process involves three main steps: conversion of D-glucose to glucosone, followed by the formation of kojic acid, and finally, the conversion to this compound . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature settings to ensure optimal yield and purity.
Industrial Production Methods: Industrially, kojic acid is primarily produced as a byproduct of the fermentation process in sake manufacturing. The fungi Aspergillus oryzae is commonly used for this purpose. The fermentation process is carefully monitored to maximize the yield of kojic acid, which is then converted to its sodium salt hydrate form through neutralization with sodium hydroxide .
化学反応の分析
Types of Reactions: Kojic acid sodium salt hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form derivatives such as diacetylkojic acid. Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding compounds like benzoylallomaltol .
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride for acetylation, ammonia in methanol for deacetylation, and sodium hydroxide for neutralization. The reactions are typically carried out under controlled conditions to ensure the stability of the pyrone ring structure .
Major Products Formed: Major products formed from these reactions include various acylated derivatives of kojic acid, such as diacetylkojic acid and dibenzoylkojic acid.
科学的研究の応用
Kojic acid sodium salt hydrate has a wide range of applications in scientific research. In chemistry, it is used as a chelating agent for metal ions, particularly iron. In biology, it serves as a tyrosinase inhibitor, making it valuable in studies related to melanin production and skin pigmentation .
In medicine, this compound is explored for its potential antimicrobial and antifungal properties. It is also used in the development of skin-lightening products for treating hyperpigmentation disorders such as melasma and age spots .
In the industrial sector, this compound is utilized in the production of biodegradable polymers and as a preservative in food products due to its antioxidant properties .
作用機序
Kojic acid sodium salt hydrate exerts its effects primarily by inhibiting the enzyme tyrosinase, which is crucial for melanin production. By blocking tyrosinase, it prevents the formation of melanin, leading to a lightening effect on the skin . This mechanism involves the chelation of copper ions at the active site of tyrosinase, thereby inhibiting its activity .
類似化合物との比較
Similar Compounds: Similar compounds to kojic acid sodium salt hydrate include hydroquinone, azelaic acid, and arbutin. These compounds also exhibit skin-lightening properties by inhibiting melanin production .
Uniqueness: What sets this compound apart is its natural origin and relatively mild side effects compared to synthetic compounds like hydroquinone. Additionally, this compound has antioxidant properties, making it beneficial for overall skin health .
特性
分子式 |
C6H7NaO5 |
|---|---|
分子量 |
182.11 g/mol |
IUPAC名 |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate;hydrate |
InChI |
InChI=1S/C6H5O4.Na.H2O/c7-2-4-1-5(8)6(9)3-10-4;;/h1,3,9H,2H2;;1H2/q-1;+1; |
InChIキー |
BENOTXBUMHIXTM-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC=C(C1=O)O)C[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


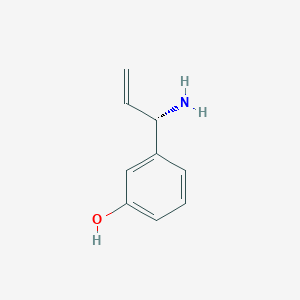
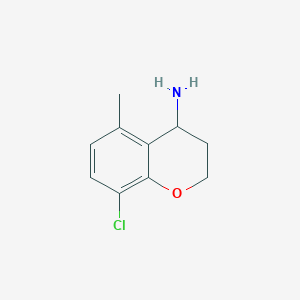
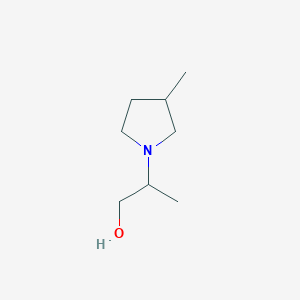
![((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(7-nitro-3H-imidazo[4,5-B]pyridin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15233566.png)

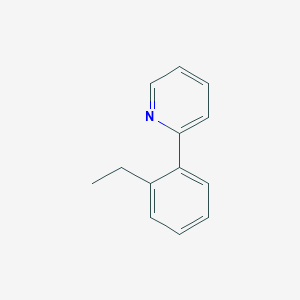

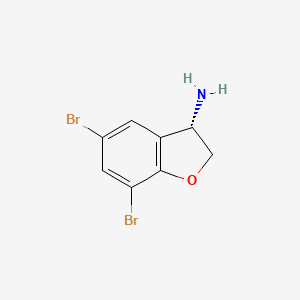
![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)
